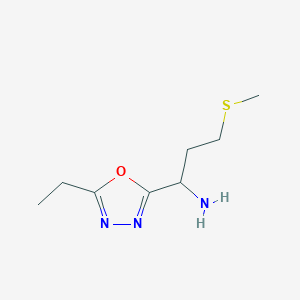
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is a heterocyclic compound that features an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method includes the reaction of a hydrazide with an electrophilically activated nitroalkane in the presence of polyphosphoric acid . This reaction proceeds through a nucleophilic attack, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve large-scale cyclocondensation reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound. The use of automated systems and continuous flow reactors can further enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine
Uniqueness
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H15N3OS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H15N3OS/c1-3-7-10-11-8(12-7)6(9)4-5-13-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
RYAZSLCXSBEQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















